3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal
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Overview
Description
3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal is an organic compound characterized by the presence of a methoxy group, a methylsulfanyl group, and an aldehyde group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or sodium thiomethoxide (NaSMe).
Major Products Formed
Oxidation: Formation of 3-[4-Methoxy-3-(methylsulfanyl)phenyl]propanoic acid.
Reduction: Formation of 3-[4-Methoxy-3-(methylsulfanyl)phenyl]propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The methoxy and methylsulfanyl groups may also contribute to the compound’s overall reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-Methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid
- 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid
- 2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile
Uniqueness
3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal is unique due to the presence of both methoxy and methylsulfanyl groups on the phenyl ring, which can influence its chemical reactivity and potential applications. The combination of these functional groups with the aldehyde group provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
CAS No. |
207407-52-1 |
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Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
3-(4-methoxy-3-methylsulfanylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O2S/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-8H,1-2H3 |
InChI Key |
FDCXZOODOFTNHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC=O)SC |
Origin of Product |
United States |
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